molecular formula C11H17ClN2O2 B583739 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride CAS No. 849727-64-6

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride

Cat. No.: B583739
CAS No.: 849727-64-6
M. Wt: 244.719
InChI Key: WDKULAFZAKAIIA-UHFFFAOYSA-N
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Description

This compound, also known as 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a chemical with the molecular formula C11H16N2O2 . It is related to paliperidone, a medication used to treat schizophrenia and schizoaffective disorder .


Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves adding 200g of 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one to paliperidone hydrogenation precursor. This is followed by the addition of 4L of anhydrous ethanol and 200g of concentrated hydrochloric acid. After stirring evenly, 5g of 10% Pd/C is added and fully stirred to form the material I. The preheated material I and hydrogen from step 1 are then transferred to the reaction module group of the microchannel reactor .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the material I through the addition of 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one to paliperidone hydrogenation precursor, followed by the addition of anhydrous ethanol and concentrated hydrochloric acid .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 208.26 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . The compound has one hydrogen bond donor .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Paliperidone : One study detailed the synthesis of paliperidone, a pharmaceutical compound, from a precursor closely related to the pyrido[1,2-a]pyrimidin-4-one structure. This process involves several steps, including cyclization, chlorination, and nucleophilic substitution, demonstrating the compound's utility in complex organic syntheses (Ji Ya-fei, 2010).

  • Analgesic Properties : Research into the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides indicates the bioisosterism between 4-hydroxyquinolin-2-one and 2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine nuclei, suggesting the potential for discovering new analgesics (I. Ukrainets et al., 2015).

  • Selectivity Control in Hydrogenation : A study on the selectivity control during the hydrogenation of a pyrido[1,2-a]pyrimidin-4-one derivative highlights the application of process analytical technologies, specifically near-IR, for in-line analysis. This underscores the compound's relevance in chemical manufacturing processes (K. Smet et al., 2005).

Applications in Medicinal Chemistry

  • Antimicrobial Agents : Synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated their potential as antimicrobial agents, highlighting the structural class's relevance in developing new therapeutics (B. Krishnamurthy et al., 2011).

Safety and Hazards

When handling this compound, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKULAFZAKAIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747773
Record name 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849727-64-6
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849727-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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